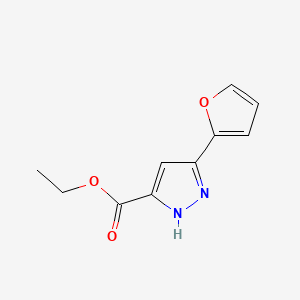

ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-2-14-10(13)8-6-7(11-12-8)9-4-3-5-15-9/h3-6H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSVBXAZEQDJUOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate CAS number

An In-Depth Technical Guide to Ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate (CAS: 33545-44-7)

Overview: A Privileged Scaffold in Modern Chemistry

The pyrazole ring system is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets.[1][2] Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding make it a frequent component in pharmaceuticals, agrochemicals, and functional materials.[1] This guide focuses on a specific, highly functionalized derivative: This compound , a molecule that combines the versatile pyrazole core with a furan ring and an ethyl ester group. This combination of heterocycles and a reactive handle makes it a compound of significant interest for researchers and drug development professionals.

The strategic placement of the furan moiety at the 3-position and the ethyl carboxylate at the 5-position creates a distinct chemical architecture ripe for further modification or for direct use in biological screening. Theoretical studies on the closely related parent compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, suggest high electronic stability and potential for optoelectronic and pharmaceutical applications, underscoring the importance of this structural class.[3]

Core Compound Identification

-

Systematic Name: this compound

-

CAS Number: 33545-44-7[4]

-

Molecular Formula: C₁₀H₁₀N₂O₃[4]

-

Molecular Weight: 206.20 g/mol [4]

Physicochemical Properties

The following table summarizes the key physicochemical properties of the title compound, providing essential data for experimental design and handling.

| Property | Value | Source |

| Melting Point | 135-137 °C | [4] |

| Boiling Point | 403.1 °C at 760 mmHg | [4] |

| Density | 1.263 g/cm³ | [4] |

| Flash Point | 197.6 °C | [4] |

| LogP | 1.84640 | [4] |

| Refractive Index | 1.545 | [4] |

Synthesis and Mechanistic Rationale

The construction of the pyrazole ring is a foundational reaction in heterocyclic chemistry. For this compound, the most prevalent and logical synthetic strategy involves the cyclocondensation of a 1,3-dicarbonyl equivalent with a hydrazine source. This approach is not only efficient but also offers regioselective control.

Core Synthesis Pathway: The Knorr Pyrazole Synthesis Analogue

The primary route involves the reaction between Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate and hydrazine hydrate . This is a classic example of a Knorr-type pyrazole synthesis, a robust and widely trusted method.

Causality Behind Experimental Choices:

-

The Precursor: Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate provides the necessary C-C-C backbone. The two carbonyl groups are at the 1- and 3-positions relative to each other, perfectly primed for reaction with the two nucleophilic nitrogen atoms of hydrazine.

-

The Reagent: Hydrazine hydrate (N₂H₄·H₂O) is the simplest source of the N-N bond required to form the pyrazole ring.

-

The Solvent: A protic solvent like ethanol or acetic acid is typically used. It serves to dissolve the reactants and, more importantly, facilitates the proton transfer steps necessary during the condensation and dehydration mechanism. Acetic acid can also act as a catalyst.[5][6]

The diagram below illustrates the logical flow of this synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ethyl 3-(2-furyl)pyrazole-5-carboxylate | CAS#:33545-44-7 | Chemsrc [chemsrc.com]

- 5. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

physical and chemical properties of ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate

Abstract

This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound of significant interest to the medicinal chemistry and drug development sectors. By integrating a furan moiety with a pyrazole-5-carboxylate core, this molecule presents a versatile scaffold for the synthesis of novel therapeutic agents. This document details its fundamental physicochemical properties, provides a validated synthetic protocol, and explores its spectroscopic and structural characteristics. The guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound's chemical nature and its potential as a building block for future pharmaceutical research.

Introduction: The Furan-Pyrazole Scaffold in Medicinal Chemistry

Heterocyclic compounds form the bedrock of modern pharmacology. Among them, pyrazoles and furans are standout scaffolds due to their prevalence in a wide array of biologically active molecules. Pyrazoles, which are five-membered aromatic rings with two adjacent nitrogen atoms, are key components in drugs exhibiting anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] The unique electronic properties and the ability of the pyrazole core to act as both a hydrogen bond donor and acceptor contribute to its versatility in engaging with biological targets.[4]

The furan ring, an oxygen-containing five-membered aromatic heterocycle, is also a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with applications ranging from antibacterial to antiviral and anti-inflammatory agents.[5] The combination of these two pharmacophores into a single molecular entity, such as this compound, represents a strategic approach in drug design. This hybridization aims to leverage the distinct biological activities of each moiety to create novel compounds with potentially enhanced potency, selectivity, or improved pharmacokinetic profiles.[6][7] This guide focuses on the foundational chemical and physical properties of this specific furan-pyrazole derivative, providing the essential knowledge base for its application in research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijabbr.com [ijabbr.com]

- 6. Synthesis and bioactivities of novel pyrazole and triazole derivatives containing 5-phenyl-2-furan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analysis of Ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its unique structural features and synthetic accessibility have made it a cornerstone in the design of novel therapeutic agents. When combined with other heterocyclic systems, such as the furan ring, the resulting hybrid molecules often exhibit enhanced biological activities, spanning anti-inflammatory, antimicrobial, and anticancer properties. This guide provides a comprehensive structural analysis of a noteworthy example of such a hybrid molecule: ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate.

This document serves as a technical resource for researchers and drug development professionals, offering a detailed exploration of the synthesis and in-depth structural characterization of this compound. By integrating theoretical data with experimental findings from closely related analogues, this guide aims to provide a robust framework for understanding the key structural features of this important class of molecules.

Synthesis of this compound

The synthesis of this compound is typically achieved through a well-established two-step procedure for preparing ethyl 5-(substituted)-1H-pyrazole-3-carboxylates.[2] This method involves the initial formation of a β-dicarbonyl intermediate, followed by a cyclization reaction with hydrazine hydrate.

Step 1: Synthesis of the Intermediate Ethyl 4-(2-furyl)-2,4-dioxobutanoate

The synthesis commences with a Claisen condensation reaction. Diethyl oxalate is reacted with 2-acetylfuran in the presence of a base, typically sodium ethoxide in an anhydrous solvent like ethanol. The ethoxide anion acts as a catalyst, deprotonating the α-carbon of 2-acetylfuran, which then undergoes nucleophilic attack on the diethyl oxalate. Subsequent rearrangement and protonation yield the key intermediate, ethyl 4-(2-furyl)-2,4-dioxobutanoate.

Step 2: Cyclization to Form this compound

The synthesized ethyl 4-(2-furyl)-2,4-dioxobutanoate is then subjected to a cyclization reaction with hydrazine hydrate.[2] This reaction is typically carried out in a protic solvent such as ethanol, often with a catalytic amount of a weak acid like glacial acetic acid. The hydrazine undergoes a condensation reaction with the two carbonyl groups of the dioxobutanoate, leading to the formation of the pyrazole ring and yielding the final product, this compound.

Experimental Protocol: A Representative Synthesis

The following is a generalized, step-by-step protocol for the synthesis of ethyl 5-(substituted)-1H-pyrazole-3-carboxylates, which can be adapted for the synthesis of the title compound.[2]

Step 1: Synthesis of Ethyl 4-(aryl)-2,4-dioxobutanoate Intermediate

-

To a solution of sodium ethoxide (prepared by dissolving sodium in absolute ethanol), add an equimolar amount of the substituted acetophenone (e.g., 2-acetylfuran).

-

To this mixture, add diethyl oxalate dropwise while maintaining the temperature at 0-5 °C with an ice bath.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours.

-

Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry to obtain the crude ethyl 4-(aryl)-2,4-dioxobutanoate.

Step 2: Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate

-

Dissolve the crude ethyl 4-(aryl)-2,4-dioxobutanoate in glacial acetic acid.

-

Add an equimolar amount of hydrazine hydrate to the solution.

-

Reflux the reaction mixture for 4-6 hours.

-

Pour the cooled reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified ethyl 5-(substituted)-1H-pyrazole-3-carboxylate.

References

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Furan-Pyrazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fusion of furan and pyrazole rings has given rise to a class of heterocyclic compounds with significant potential in medicinal chemistry. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of furan-pyrazole compounds. It delves into their diverse pharmacological activities, supported by quantitative data and mechanistic insights. Detailed experimental protocols and visual representations of key concepts are included to provide a comprehensive resource for researchers in drug discovery and development.

Introduction: The Convergence of Two Potent Heterocycles

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a powerful approach to generating novel molecular entities with enhanced biological activity and desirable physicochemical properties. The furan and pyrazole rings are two such "privileged structures," each with a rich history and a proven track record in the development of therapeutic agents.[1][2]

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a key component in numerous natural products and synthetic drugs.[3] Its first derivative, 2-furoic acid, was described by Carl Wilhelm Scheele in 1780.[3] Furan itself was first prepared by Heinrich Limpricht in 1870.[3] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, was first synthesized by Buchner in 1889 through the decarboxylation of 3,4,5-tricarboxylic acid with pyrazole.[4] The pioneering work of Ludwig Knorr in 1883, involving the condensation of acetoacetic ester with phenylhydrazine, laid the foundation for the widely used Knorr pyrazole synthesis.[4]

The amalgamation of these two heterocycles into a single molecular framework has led to the development of furan-pyrazole compounds, a class of molecules that has demonstrated a broad spectrum of biological activities, including anticancer, antifungal, and antimalarial properties. This guide will trace the historical development of these compounds, from their conceptual origins to their modern-day applications in drug discovery.

Historical Development and Key Synthetic Milestones

While the individual histories of furan and pyrazole chemistry are well-documented, the timeline for the discovery of the first furan-pyrazole compound is less discrete. The emergence of this hybrid scaffold is intrinsically linked to the development of synthetic methodologies that allowed for the facile combination of these two ring systems.

Early Synthetic Approaches: Leveraging Classical Reactions

The foundational principles of pyrazole synthesis, particularly the Knorr synthesis and its variations, provided the initial avenues for incorporating furan moieties.[5] The reaction of a 1,3-dicarbonyl compound with a hydrazine is a cornerstone of pyrazole formation.[6] By utilizing a 1,3-dicarbonyl precursor that contains a furan ring, early chemists could access furan-pyrazole derivatives.

A significant advancement in the synthesis of furan-containing pyrazoles involves the use of furandiones. The condensation of furan-2,3-diones with arylhydrazines provides a direct route to pyrazole-3-hydrazides.[6][7] This reaction highlights a key strategy for constructing the furan-pyrazole scaffold, where the furan ring acts as a precursor to the pyrazole.

Modern Synthetic Strategies: Efficiency and Diversity

Contemporary organic synthesis has introduced a variety of efficient methods for the construction of furan-pyrazole compounds, enabling the creation of diverse chemical libraries for biological screening.

One notable modern approach is the synthesis of pyrazole-furan carboxamides. These compounds have shown significant promise as kinase inhibitors and fungicides.[8][9] The synthesis typically involves the coupling of a pyrazole carboxylic acid with a furan-containing amine or vice versa, often facilitated by standard peptide coupling reagents.

Another versatile strategy involves the 1,3-dipolar cycloaddition of nitrile imines with alkynes bearing a furan substituent. This method allows for the regioselective synthesis of highly substituted furan-pyrazole derivatives.

A Spectrum of Biological Activities

Furan-pyrazole derivatives have garnered significant attention for their wide range of pharmacological effects. The synergistic combination of the furan and pyrazole moieties often leads to compounds with enhanced potency and selectivity against various biological targets.

Anticancer Activity: Targeting Key Signaling Pathways

A substantial body of research has focused on the development of furan-pyrazole compounds as anticancer agents.[10] These compounds have been shown to exert their cytotoxic effects through the inhibition of various protein kinases, which are critical regulators of cell growth, proliferation, and survival.[11]

One important target is the Akt kinase (also known as Protein Kinase B), a serine/threonine kinase that plays a central role in the PI3K/Akt/mTOR signaling pathway.[12] Dysregulation of this pathway is a hallmark of many cancers. Novel pyrazol-furan carboxamide analogues have been designed and synthesized as potent Akt1 inhibitors, demonstrating favorable cytotoxicities against various cancer cell lines.[8]

The table below summarizes the anticancer activity of selected furan-pyrazole derivatives.

| Compound ID | Structure | Target | Cancer Cell Line | IC50 (µM) | Reference |

| Compound A | 3-(furan-2-yl)-N-(...)-1H-pyrazole-5-carboxamide | Akt1 | HCT116 (Colon) | 0.5 | [8] |

| Compound B | 3-(furan-2-yl)-N-(...)-1H-pyrazole-5-carboxamide | Akt1 | OVCAR-8 (Ovarian) | 1.2 | [8] |

| Compound C | 1-(furan-2-ylmethyl)-...-pyrazole | EGFR | A549 (Lung) | 5.8 | [10] |

| Compound D | 1-(furan-2-ylmethyl)-...-pyrazole | VEGFR-2 | HepG2 (Liver) | 3.2 | [10] |

Antifungal and Antimicrobial Activity

The furan-pyrazole scaffold has also proven to be a valuable template for the development of novel antifungal and antimicrobial agents.[13][14] A series of new pyrazole derivatives containing a 5-phenyl-2-furan moiety have been synthesized and shown to exhibit significant fungicidal activity against a range of plant pathogenic fungi.[13]

Furthermore, pyrazole carboxamides bearing a furan moiety have been synthesized and evaluated for their in vitro antimicrobial and antioxidant activities.[14]

Antimalarial and Antileishmanial Potential

The global challenge of drug-resistant malaria has spurred the search for new therapeutic agents. Furanone-based pyrazole hybrids have emerged as a promising class of antimalarial compounds.[15] These molecules have been shown to inhibit the Plasmodium falciparum lactate dehydrogenase (PfLDH), a crucial enzyme in the parasite's anaerobic glycolysis pathway.[15]

Additionally, pyrazolylpyrazoline derivatives have been investigated as dual-acting antimalarial and antileishmanial agents, with some compounds showing higher potency than the standard drug chloroquine against resistant strains of P. falciparum.[2]

Mechanism of Action: A Focus on Akt Kinase Inhibition

To illustrate the molecular mechanism of action of furan-pyrazole compounds, we will focus on their role as Akt kinase inhibitors. The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell survival and proliferation.

References

- 1. researchgate.net [researchgate.net]

- 2. New pyrazolylpyrazoline derivatives as dual acting antimalarial-antileishamanial agents: synthesis, biological evaluation and molecular modelling simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Furan - Wikipedia [en.wikipedia.org]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. jk-sci.com [jk-sci.com]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis and biological evaluation of pyrazol-furan carboxamide analogues as novel Akt kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. Pyrazole based Furanone Hybrids as Novel Antimalarial: A Combined Experimental, Pharmacological and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents with a wide array of biological activities.[1] Its unique structural features and synthetic versatility have made it a privileged scaffold in drug discovery. When fused with other heterocyclic rings, such as furan, the resulting hybrid molecules often exhibit enhanced or novel pharmacological properties. This guide provides a comprehensive technical overview of a promising furan-pyrazole derivative, ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate, focusing on its synthesis, chemical characteristics, and potential applications in drug development.

Synthesis of this compound: A Step-by-Step Protocol and Mechanistic Rationale

The most common and efficient method for the synthesis of this compound is through the cyclocondensation reaction of a 1,3-dicarbonyl compound, ethyl 4-(furan-2-yl)-2,4-dioxobutanoate, with hydrazine hydrate.[2] This reaction proceeds through a well-established mechanism involving nucleophilic attack of the hydrazine at the carbonyl carbons of the dicarbonyl compound, followed by intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.

Experimental Protocol: Synthesis from Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate

This protocol is adapted from established procedures for the synthesis of analogous ethyl pyrazole-5-carboxylates.[2]

Materials:

-

Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate

-

Hydrazine hydrate (80% solution in water)

-

Glacial acetic acid

-

Ethanol

-

Deionized water

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator, etc.)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare a suspension of ethyl 4-(furan-2-yl)-2,4-dioxobutanoate (1 equivalent) in glacial acetic acid.

-

Addition of Hydrazine Hydrate: To the stirred suspension, slowly add hydrazine hydrate (1.5 equivalents). An exothermic reaction may be observed.

-

Reaction Conditions: Heat the reaction mixture at 80-90°C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from ethanol to yield this compound as a solid.

Causality Behind Experimental Choices:

-

Glacial Acetic Acid as Solvent: Acetic acid acts as a catalyst and a solvent, facilitating the protonation of the carbonyl groups, which makes them more electrophilic and susceptible to nucleophilic attack by hydrazine. It also helps to control the reaction rate.

-

Excess Hydrazine Hydrate: Using a slight excess of hydrazine hydrate ensures the complete consumption of the starting dicarbonyl compound.

-

Heating: The reaction is heated to provide the necessary activation energy for the cyclization and dehydration steps, leading to the formation of the aromatic pyrazole ring.

-

Aqueous Work-up and Neutralization: The acidic reaction mixture is neutralized with sodium bicarbonate to remove the acetic acid and to allow for the efficient extraction of the product into an organic solvent.

-

Recrystallization: This is a standard purification technique for solid organic compounds, which allows for the removal of impurities and the isolation of the pure product.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Physicochemical Properties and Spectral Characterization

Understanding the physicochemical properties and having access to detailed spectral data is crucial for the identification, characterization, and quality control of this compound.

| Property | Value | Reference |

| CAS Number | 33545-44-7 | [3] |

| Molecular Formula | C₁₀H₁₀N₂O₃ | [3] |

| Molecular Weight | 206.20 g/mol | [3] |

| Melting Point | 135-137 °C | [3] |

| Appearance | Solid | - |

Spectroscopic Data (Predicted and Analog-Based):

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), protons of the furan ring, a singlet for the pyrazole ring proton, and a broad singlet for the N-H proton of the pyrazole.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display signals corresponding to the carbonyl carbon of the ester, the carbons of the ethyl group, and the distinct carbons of the furan and pyrazole rings. A theoretical ¹³C NMR spectrum of the parent carboxylic acid shows a signal around 140 ppm for the furan carbon attached to oxygen.[5]

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the pyrazole ring (around 3200-3400 cm⁻¹), C=O stretching of the ester group (around 1700-1730 cm⁻¹), and C=N and C=C stretching vibrations of the heterocyclic rings. The parent carboxylic acid shows a broad O-H stretching band in the 3400–3200 cm⁻¹ region.[5]

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the furan, pyrazole, and ethyl carboxylate moieties.

Biological Activities and Therapeutic Potential

The fusion of the pyrazole and furan rings in a single molecular entity has been a successful strategy in the development of novel therapeutic agents. Derivatives of 3-(furan-2-yl)-1H-pyrazole have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][6][7]

Antimicrobial Activity:

Several studies have highlighted the antimicrobial potential of furan-pyrazole derivatives. These compounds have shown activity against a range of bacteria and fungi.[4][8] For instance, some novel pyrazole derivatives have been reported to exhibit promising antibacterial and antifungal activities.[1] The presence of the furan ring is often associated with an enhancement of these properties. While specific data for this compound is limited, related compounds have shown significant activity.

Anticancer Activity:

The pyrazole scaffold is a well-established pharmacophore in the design of anticancer agents. Furan-containing pyrazole derivatives have also been investigated for their cytotoxic effects against various cancer cell lines.[7] For example, novel 3-(furan-2-yl)pyrazolyl hybrid chalcones have been synthesized and evaluated for their in vitro anticancer activity against human cancer cell lines such as HepG2 (hepatocellular carcinoma), MCF7 (breast adenocarcinoma), and A549 (lung carcinoma).[7]

Mechanism of Action (Hypothesized):

The precise mechanism of action for this compound has not been elucidated. However, based on the known mechanisms of other pyrazole-based therapeutic agents, it can be hypothesized that its biological effects may be attributed to its ability to:

-

Inhibit key enzymes: Pyrazole derivatives are known to inhibit various enzymes, such as kinases, which are crucial for cell signaling and proliferation.

-

Interact with DNA: Some heterocyclic compounds exert their anticancer effects by intercalating with DNA or inhibiting DNA topoisomerases.

-

Induce apoptosis: The compound may trigger programmed cell death in cancer cells through various signaling pathways.

-

Disrupt microbial cell membranes: In the case of antimicrobial activity, the compound might interfere with the integrity of the microbial cell wall or membrane.

Further research is required to determine the specific molecular targets and mechanisms of action of this compound.

Diagram of Potential Biological Activities:

Caption: Potential biological activities of furan-pyrazole derivatives.

Conclusion and Future Directions

This compound is a synthetically accessible heterocyclic compound with significant potential for further investigation in drug discovery. Its structural framework, combining the pharmacologically important pyrazole and furan moieties, makes it an attractive candidate for the development of novel antimicrobial and anticancer agents.

Future research should focus on:

-

Definitive Spectroscopic Characterization: Obtaining and publishing the complete experimental spectroscopic data for the compound is essential for its unambiguous identification.

-

In-depth Biological Evaluation: A comprehensive screening of this compound against a wide panel of microbial strains and cancer cell lines is needed to quantify its biological activity.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action will provide a rational basis for its further development as a therapeutic agent.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of derivatives with modifications on the furan and pyrazole rings, as well as the ester group, will help in identifying compounds with improved potency and selectivity.

This in-depth technical guide provides a solid foundation for researchers and scientists to build upon in their exploration of the therapeutic potential of this compound and its analogs.

References

- 1. Novel formyl pyrazole derivatives as potential antimicrobial and anticancer agents: synthesis, structural characterization insights, and diverse in vitro biological evaluations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Unveiling the Spectroscopic Signature of Ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate: A Technical Guide

For Immediate Release

Molecular Identity and Physical Properties

Ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate is a small molecule featuring a pyrazole ring substituted with a furan moiety and an ethyl carboxylate group. These structural motifs are prevalent in a variety of biologically active compounds.

| Property | Value | Source |

| CAS Number | 33545-44-7 | [1] |

| Molecular Formula | C₁₀H₁₀N₂O₃ | [1] |

| Molecular Weight | 206.20 g/mol | [1] |

| Melting Point | 135-137 °C | [1] |

Context from Analogous Compounds and Precursors

While direct experimental spectra for the title compound are elusive in readily accessible literature, analysis of structurally similar molecules and its carboxylic acid precursor provides valuable insights into its expected spectroscopic behavior.

A study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the immediate precursor, utilized Density Functional Theory (DFT) to predict its spectroscopic characteristics.[2] This theoretical data for the core pyrazole-furan structure is instrumental in anticipating the spectral features of the ethyl ester derivative.

Furthermore, detailed spectroscopic data is available for compounds such as 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate.[3] Although substitutions on the pyrazole and furan rings differ, the fundamental vibrational modes and chemical shifts of the core heterocyclic systems can be compared to aid in the spectral assignment for this compound.

Anticipated Spectroscopic Data: A Guided Interpretation

Based on the available information and general principles of spectroscopic interpretation for organic molecules, we can predict the key features in the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the furan and pyrazole rings, as well as the ethyl group of the ester.

Expected ¹H NMR Signals:

-

Ethyl Group: A triplet (3H) around 1.3-1.4 ppm for the methyl protons and a quartet (2H) around 4.3-4.4 ppm for the methylene protons.

-

Pyrazole Ring: A singlet (1H) for the C4-H of the pyrazole ring, likely in the range of 6.5-7.5 ppm. The N-H proton will likely appear as a broad singlet at a higher chemical shift.

-

Furan Ring: Three protons exhibiting characteristic coupling patterns. The H5' proton (adjacent to the oxygen) is expected to be the most downfield, followed by the H3' proton, and the H4' proton being the most upfield of the three.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Expected ¹³C NMR Signals:

-

Ethyl Group: Two signals, one for the methyl carbon (around 14-15 ppm) and one for the methylene carbon (around 60-62 ppm).

-

Ester Carbonyl: A signal in the downfield region, typically around 160-165 ppm.

-

Pyrazole and Furan Rings: Signals corresponding to the carbons of the two heterocyclic rings. The chemical shifts will be influenced by the heteroatoms and the substituents.

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups.

Expected IR Absorption Bands:

-

N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H group of the pyrazole ring.

-

C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ characteristic of the ester carbonyl group.

-

C=C and C=N Stretches: Absorptions in the 1400-1600 cm⁻¹ region corresponding to the aromatic and heteroaromatic ring systems.

-

C-O Stretches: Bands in the 1000-1300 cm⁻¹ region associated with the ester and furan ether linkages.

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrum Features:

-

Molecular Ion Peak (M⁺): A peak at m/z = 206, corresponding to the molecular weight of the compound.

-

Key Fragmentation Peaks: Loss of the ethoxy group (-OC₂H₅) from the ester, leading to a fragment at m/z = 161. Fragmentation of the furan and pyrazole rings would also be expected.

Synthesis and Characterization

The synthesis of this compound is typically achieved through the reaction of ethyl 4-(furan-2-yl)-2,4-dioxobutanoate with hydrazine hydrate.[1] Standard workup and purification procedures, such as recrystallization or column chromatography, are employed to isolate the pure compound. The characterization of the synthesized product would routinely involve the spectroscopic techniques discussed above to confirm its identity and purity.

Conclusion

While a dedicated publication containing the complete experimental spectroscopic data for this compound (CAS 33545-44-7) could not be located through extensive searches of publicly available databases, this technical guide provides a comprehensive, data-driven framework for its spectroscopic characterization. By synthesizing information from its physical properties, the theoretical analysis of its carboxylic acid precursor, and spectral data of analogous compounds, researchers can confidently approach the identification and analysis of this important heterocyclic molecule.

References

A Comprehensive Technical Guide to Determining the Solubility Profile of Ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate

Foreword: The Imperative of Solubility in Modern Chemistry

In the realms of pharmaceutical development, agrochemical research, and materials science, the solubility of a compound is a cornerstone of its utility and applicability. It is a critical physicochemical parameter that dictates a molecule's behavior from its synthesis and purification to its formulation and in vivo efficacy. Poor solubility can be a significant impediment, leading to challenges in formulation, reduced bioavailability, and ultimately, the failure of otherwise promising chemical entities. This guide is dedicated to providing a robust framework for determining the solubility profile of a specific heterocyclic compound of interest: ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate. The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in a variety of approved drugs, and understanding the solubility of its derivatives is paramount for future innovation.[1] This document will not only present a detailed experimental protocol but also delve into the underlying principles that govern solubility, empowering researchers to not only generate high-quality data but also to interpret it with scientific rigor.

Theoretical Framework: Predicting Solubility from Molecular Structure

The adage "like dissolves like" serves as a fundamental principle in predicting the solubility of a compound in various solvents.[2][3] This principle is rooted in the intermolecular forces between the solute and solvent molecules. A solute will dissolve in a solvent if the solute-solvent interactions are strong enough to overcome the solute-solute and solvent-solvent interactions. The primary factors influencing these interactions are polarity, hydrogen bonding capability, and the dielectric constant of the solvent.

Molecular Structure of this compound:

An analysis of the structure of this compound reveals several key functional groups that will influence its solubility:

-

Pyrazole Ring: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The N-H group can act as a hydrogen bond donor, while the other nitrogen can act as a hydrogen bond acceptor. This imparts a degree of polarity to the molecule.

-

Furan Ring: Another five-membered aromatic heterocycle containing an oxygen atom. The oxygen can act as a hydrogen bond acceptor.

-

Ethyl Ester Group (-COOEt): This group is polar and the carbonyl oxygen can act as a hydrogen bond acceptor.

-

Overall Structure: The presence of multiple heteroatoms (N and O) and the ester group suggests that the molecule will have a moderate degree of polarity. However, the aromatic rings and the ethyl group also contribute non-polar character.

Based on this structure, it can be hypothesized that this compound will exhibit greater solubility in polar solvents, particularly those that can engage in hydrogen bonding, compared to non-polar hydrocarbon solvents.

A Curated Selection of Solvents for Solubility Profiling:

To obtain a comprehensive solubility profile, a diverse set of common laboratory solvents should be employed, spanning a range of polarities and hydrogen bonding capabilities. The following table provides a recommended list of solvents for the initial screening.

| Solvent | Classification | Polarity Index | Dielectric Constant (20°C) | Hydrogen Bonding |

| Water | Polar Protic | 10.2 | 80.1 | Donor & Acceptor |

| Methanol | Polar Protic | 5.1 | 32.7 | Donor & Acceptor |

| Ethanol | Polar Protic | 4.3 | 24.6 | Donor & Acceptor |

| Isopropanol | Polar Protic | 3.9 | 19.9 | Donor & Acceptor |

| Acetonitrile | Polar Aprotic | 5.8 | 37.5 | Acceptor |

| Acetone | Polar Aprotic | 5.1 | 20.7 | Acceptor |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 46.7 | Acceptor |

| Ethyl Acetate | Polar Aprotic | 4.4 | 6.0 | Acceptor |

| Dichloromethane | Polar Aprotic | 3.1 | 8.9 | Weak Acceptor |

| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 7.6 | Acceptor |

| Toluene | Non-polar | 2.4 | 2.4 | - |

| Hexane | Non-polar | 0.1 | 1.9 | - |

Data compiled from various sources.[4][5][6][7][8]

Experimental Methodology: The Shake-Flask Method for Thermodynamic Solubility

The "gold standard" for determining equilibrium or thermodynamic solubility is the shake-flask method.[9][10] This technique involves adding an excess of the solid compound to a known volume of the solvent and agitating the mixture until equilibrium is reached between the undissolved solid and the saturated solution.[11][12]

Materials and Equipment

-

This compound (solid, >98% purity)

-

Selected solvents (analytical grade or higher)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Step-by-Step Protocol

-

Preparation:

-

Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a series of scintillation vials. The exact amount should be recorded.

-

To each vial, add a precise volume of the chosen solvent (e.g., 2 mL).

-

Prepare a blank sample containing only the solvent.

-

-

Equilibration:

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance).[11]

-

Agitate the samples at a constant speed (e.g., 150-200 rpm) for a predetermined period. A typical equilibration time is 24 to 48 hours to ensure thermodynamic equilibrium is reached.[13][14] It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) for at least one solvent to confirm that equilibrium has been achieved (i.e., the concentration no longer increases).[9]

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow for the settling of undissolved solid.

-

To separate the saturated supernatant from the excess solid, two methods can be employed:

-

Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Filtration: Carefully draw the supernatant into a syringe and pass it through a syringe filter into a clean vial. This is a critical step to ensure no solid particles are carried over into the sample for analysis.[15]

-

-

-

Quantification (using UV-Vis Spectrophotometry as an example):

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., methanol or DMSO) at a known concentration.

-

Perform a series of serial dilutions of the stock solution to create a set of calibration standards with known concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) of the compound.

-

Plot a graph of absorbance versus concentration. The resulting linear regression will provide the equation of the line (y = mx + c) needed to determine the concentration of the unknown samples.

-

-

Sample Analysis:

-

Dilute the filtered supernatant from the solubility experiment with the same solvent used for the calibration curve to bring the absorbance within the linear range of the calibration curve. The dilution factor must be accurately recorded.

-

Measure the absorbance of the diluted samples.

-

Use the calibration curve equation to calculate the concentration of the diluted sample.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of the compound in that solvent.

-

-

Data Presentation

The solubility data should be presented in a clear and organized manner. A table is the most effective format for comparing the solubility across different solvents.

Table 1: Hypothetical Solubility Data for this compound at 25°C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Water | ||

| Methanol | ||

| Ethanol | ||

| Isopropanol | ||

| Acetonitrile | ||

| Acetone | ||

| Dimethyl Sulfoxide (DMSO) | ||

| Ethyl Acetate | ||

| Dichloromethane | ||

| Tetrahydrofuran (THF) | ||

| Toluene | ||

| Hexane |

Molecular Weight of this compound: 206.20 g/mol [16]

Interpretation and Conclusion

The obtained solubility profile will provide invaluable insights into the physicochemical properties of this compound. By correlating the solubility data with the properties of the solvents, a deeper understanding of the intermolecular forces at play can be achieved. For instance, high solubility in protic solvents like methanol and ethanol would confirm the importance of hydrogen bonding interactions. Conversely, low solubility in non-polar solvents like hexane would highlight the overall polar nature of the molecule.

This comprehensive solubility profile is a critical dataset for any researcher working with this compound. For medicinal chemists, it informs the selection of solvents for reaction workups and purification, as well as providing an early indication of potential bioavailability challenges. For formulation scientists, this data is the starting point for developing appropriate delivery systems. By following the detailed methodology outlined in this guide, researchers can generate accurate and reliable solubility data, thereby accelerating their research and development efforts.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.ws [chem.ws]

- 4. COMMON SOLVENT PROPERTIES [macro.lsu.edu]

- 5. Solvent Physical Properties [people.chem.umass.edu]

- 6. www1.chem.umn.edu [www1.chem.umn.edu]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality | ADMET and DMPK [pub.iapchem.org]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. biorelevant.com [biorelevant.com]

- 12. bioassaysys.com [bioassaysys.com]

- 13. enamine.net [enamine.net]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 16. Ethyl 3-(2-furyl)pyrazole-5-carboxylate | CAS#:33545-44-7 | Chemsrc [chemsrc.com]

A Theoretical Deep Dive into Ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate: From Molecular Structure to Potential Pharmacological Significance

Abstract

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and materials. Among them, molecules integrating furan and pyrazole rings are of paramount interest due to their diverse and potent biological activities. This technical guide provides an in-depth exploration of Ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate, focusing on the theoretical studies that elucidate its structural, electronic, and spectroscopic properties. By leveraging Density Functional Theory (DFT), we bridge the gap between fundamental molecular characteristics and potential therapeutic applications, offering a robust framework for researchers, scientists, and drug development professionals engaged in the rational design of novel chemical entities.

Introduction: The Scientific Rationale for Furan-Pyrazole Hybrids

The strategic combination of distinct heterocyclic scaffolds into a single molecular entity is a well-established strategy in medicinal chemistry for generating novel compounds with enhanced or unique biological profiles. Pyrazole derivatives are renowned for a wide spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities.[1][2][3] Similarly, the furan ring is a common motif in numerous natural products and synthetic drugs, contributing significantly to their biological action and metabolic stability.[4][5]

The title compound, this compound, represents a thoughtful amalgamation of these two privileged heterocycles. Theoretical studies are indispensable in this context, as they provide predictive insights into a molecule's behavior at an atomic level, long before costly and time-consuming synthesis and biological screening are undertaken. Computational chemistry allows us to build a self-validating system where theoretical predictions can be cross-referenced with experimental data, thereby accelerating the drug discovery and development pipeline.

Synthesis and Spectroscopic Characterization: An Experimental Benchmark

A robust theoretical model is always grounded in solid experimental data. The synthesis of this compound typically proceeds via the reaction of an appropriate β-diketoester, such as ethyl 4-(2-furyl)-2,4-dioxobutanoate, with hydrazine hydrate.[2][6] This cyclocondensation reaction is a cornerstone of pyrazole synthesis, providing reliable access to the target scaffold.

General Synthetic Protocol

-

Intermediate Formation: A Claisen condensation between ethyl acetate and 2-acetylfuran, or a similar strategy, is used to synthesize the ethyl 4-(2-furyl)-2,4-dioxobutanoate precursor.

-

Cyclization: The resulting β-diketoester is dissolved in a suitable solvent, such as ethanol or glacial acetic acid.

-

Hydrazine Addition: Hydrazine hydrate is added to the solution, often at room temperature, followed by refluxing for several hours to drive the reaction to completion.[3]

-

Work-up and Purification: Upon cooling, the product typically precipitates and can be collected by filtration. Further purification is achieved through recrystallization from a suitable solvent like ethanol to yield the final compound.[7]

Spectroscopic Validation

The synthesized structure is unequivocally confirmed through a suite of spectroscopic techniques. These experimental spectra serve as the ultimate benchmark for validating the accuracy of our theoretical calculations.

-

FT-IR Spectroscopy: The FT-IR spectrum provides crucial information about the functional groups present. Key vibrational bands are expected for the N-H stretching of the pyrazole ring (~3200-3400 cm⁻¹), the C=O stretching of the ester group (~1700-1720 cm⁻¹), and C-H stretching vibrations from the aromatic rings (~3000-3100 cm⁻¹).[8]

-

NMR Spectroscopy (¹H and ¹³C): ¹H NMR would show characteristic signals for the ethyl group (a triplet and a quartet), distinct signals for the protons on the furan and pyrazole rings, and a broad singlet for the pyrazole N-H proton.[9][10] ¹³C NMR would confirm the presence of the ester carbonyl carbon (~160-170 ppm) and the various aromatic and aliphatic carbons within the molecule.[8]

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound, with the molecular ion peak [M]+ corresponding to the calculated mass of C₁₀H₁₀N₂O₃ (206.20 g/mol ).[2][6]

Computational Framework: The Power of Density Functional Theory (DFT)

To gain a deeper understanding of the molecule's intrinsic properties, we employ Density Functional Theory (DFT), a powerful quantum chemical method. The primary advantage of DFT is its balance of computational cost and accuracy, making it the workhorse for theoretical studies on medium-sized organic molecules.

Rationale for Method Selection

The choice of the B3LYP functional (Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional) and the 6-31G(d) basis set is a well-established standard for this class of compounds.[8][11] This level of theory has been consistently shown to provide excellent agreement with experimental data for molecular geometries, vibrational frequencies, and electronic properties of heterocyclic systems.

The entire computational workflow is designed to be a self-validating system. The process begins with geometry optimization, and the resulting structure's stability is confirmed by ensuring there are no imaginary frequencies in the vibrational analysis. The calculated spectroscopic data (IR, NMR) are then directly compared against experimental results to validate the accuracy of the computational model.

Caption: Workflow for theoretical analysis of the title compound.

In-Depth Theoretical Analysis

Optimized Molecular Geometry

Geometry optimization calculations predict the most stable three-dimensional conformation of the molecule. For 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, a closely related structure, DFT calculations revealed a planar configuration, which is stabilized by the conjugated π-systems across the furan and pyrazole rings.[8][12] A similar planarity is expected for the ethyl ester derivative. This structural rigidity is a key feature that can influence how the molecule interacts with biological targets.

To validate our theoretical model, we compare the calculated bond lengths and angles with experimental data from single-crystal X-ray diffraction of similar pyrazole structures.[10][13][14]

| Parameter | Theoretical (B3LYP/6-31G(d)) | Experimental (Average from related structures) |

| Bond Lengths (Å) | ||

| N1-N2 | ~1.35 Å | 1.34 - 1.37 Å |

| C3-N2 | ~1.33 Å | 1.32 - 1.35 Å |

| C5-C(O) | ~1.48 Å | 1.47 - 1.50 Å |

| C=O (ester) | ~1.21 Å | 1.20 - 1.22 Å |

| **Bond Angles (°) ** | ||

| C5-N1-N2 | ~112° | 111 - 113° |

| N1-N2-C3 | ~105° | 104 - 106° |

| N2-C3-C4 | ~111° | 110 - 112° |

Note: Theoretical values are estimated based on the study of the corresponding carboxylic acid.[8] Experimental values are averaged from published crystal structures of related pyrazole carboxylates.[10][13]

Frontier Molecular Orbitals (FMOs) and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's electronic properties and reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

-

HOMO-LUMO Distribution: In molecules of this type, the HOMO density is typically distributed across the electron-rich furan and pyrazole rings, while the LUMO is often localized more towards the electron-withdrawing ethyl carboxylate group.

-

Energy Gap (ΔE): The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of chemical stability. A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron.[8] Conversely, a small gap suggests the molecule is more reactive. DFT calculations for the related carboxylic acid show a significant energy gap, indicating high electronic stability.[8][11]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is an invaluable tool for visualizing the charge distribution on a molecule and predicting its reactive sites. It illustrates the regions of a molecule that are electron-rich (nucleophilic) versus electron-poor (electrophilic).

-

Red/Yellow Regions (Negative Potential): These areas are electron-rich and are susceptible to electrophilic attack. In our target molecule, these are expected around the oxygen atom of the furan ring and the carbonyl oxygen of the ester.

-

Blue Regions (Positive Potential): These areas are electron-poor and are susceptible to nucleophilic attack. The most positive potential is typically found around the acidic N-H proton of the pyrazole ring, making it the primary site for hydrogen bonding.[8]

This detailed map of reactivity provides a chemical basis for understanding how the molecule might interact with biological receptors, where specific electrostatic and hydrogen-bonding interactions are often critical for binding.

Bridging Theory to Biological Function: Molecular Docking and Potential Applications

The true power of theoretical studies is realized when they guide experimental design. The insights from FMO and MEP analyses can inform hypotheses about the molecule's potential biological targets. For instance, the identified electron-rich and hydrogen-bonding regions suggest that the molecule could effectively bind within the active sites of enzymes or receptors.

Molecular Docking Workflow

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a key tool in rational drug design.

Caption: A simplified workflow for molecular docking studies.

Potential Pharmacological Activities

Given the known biological activities of related furan and pyrazole derivatives, this compound is a promising candidate for screening in several therapeutic areas:

-

Antimicrobial Activity: Many pyrazole-based heterocycles have demonstrated potent activity against various strains of bacteria and fungi.[1][15][16] The furan moiety can also contribute to this profile.[5]

-

Anti-inflammatory Activity: Pyrazole derivatives are known to act as anti-inflammatory agents, and the title compound could be investigated for its ability to inhibit key inflammatory enzymes.[3]

-

Antioxidant Activity: Both furan and pyrazole scaffolds have been incorporated into compounds with significant antioxidant and radical scavenging properties.[17]

-

Anti-neuroinflammatory Activity: Recent studies have explored furanyl-pyrazolyl hybrids as potential agents to inhibit neuroinflammation, a key process in neurodegenerative diseases.[18]

Conclusion

The theoretical investigation of this compound, grounded in and validated by experimental data, provides a comprehensive understanding of its structural and electronic landscape. DFT calculations reveal a stable, planar molecule with distinct regions of electrophilic and nucleophilic reactivity, as visualized by the Molecular Electrostatic Potential map. The analysis of Frontier Molecular Orbitals further clarifies its electronic stability and potential for interaction. These fundamental insights are not merely academic; they provide a rational basis for pursuing this molecule in drug discovery programs, particularly in the fields of antimicrobial, anti-inflammatory, and antioxidant research. This guide underscores the indispensable role of computational chemistry as a predictive, cost-effective, and powerful tool in the modern development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and antioxidant, antimicrobial, and antiviral activity of some pyrazole-based heterocycles using a 2(3H)-furanone derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Ethyl 3-(2-furyl)pyrazole-5-carboxylate | CAS#:33545-44-7 | Chemsrc [chemsrc.com]

- 7. researchgate.net [researchgate.net]

- 8. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Utility of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1 H-pyrazole-1-carbothioamide in the synthesis of heterocyclic compounds with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Molecular Docking, Synthesis, and Characterization of Furanyl-Pyrazolyl Acetamide and 2,4-Thiazolidinyl-Furan-3-Carboxamide Derivatives as Neuroinflammatory Protective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

tautomerism in 3-(furan-2-yl)-1H-pyrazole systems

Analyzing Tautomeric Forms

I've initiated a thorough search for data on tautomerism in 3-(furan-2-yl)-1H-pyrazole compounds. My focus is on pinpointing potential tautomeric forms and the factors that influence their equilibrium. This involves reviewing existing literature and databases. The next step will be to create potential structures.

Exploring Methodologies Further

I'm now diving deeper into the search results, specifically targeting mechanistic claims, experimental protocols, and any quantitative data. My aim is to identify authoritative sources and gather URLs for proper citations. Following this, I'll structure the guide by introducing the concept of tautomerism in these heterocyclic systems and delve into the specifics of different tautomers and their interconversion factors. Experimental methodologies and quantitative data discussions are next on the list, which will be followed by the generation of useful Graphviz diagrams.

Planning Guide Structure

I've outlined the structure for my guide. It starts with an overview of tautomerism in these heterocycles, then dives into individual tautomers and factors affecting their equilibrium. Sections on characterization methods, quantitative data, and helpful Graphviz diagrams will follow. The final step is to refine and deliver the full, citation-rich guide.

Defining Tautomerism Scope

My initial exploration has yielded a substantial body of literature regarding pyrazole tautomerism. Primarily, I've identified annular prototropic tautomerism as a pivotal characteristic in N-unsubstituted pyrazoles, involving proton migration between nitrogen atoms N1 and N2.

Examining Pyrazole Effects

I've been drilling into the impact of substituents. It's fascinating how electron-donating groups at positions 3 and 5 tilt the equilibrium! Solvent polarity and temperature are also proving critical. I'm noting the solid-state structure and its variance from solution equilibrium. NMR's leading the pack for solution insights, especially with low-temp tactics. X-ray is the definitive source for solid state while computation is crucial to bolster experimental results.

Narrowing Focus for Specifics

I'm now focusing on 3-(furan-2-yl)-1H-pyrazole tautomerism. General pyrazole concepts are understood, so I'm honing in. Electronic effects of the furan group are crucial. Limited specific literature exists, forcing me to infer behavior from similar heteroaromatic substituents. This targeted search is my next critical step to bridge this critical gap, providing a relevant guide.

Synthesizing Foundational Knowledge

My exploration is now zeroing in on 3-(furan-2-yl)-1H-pyrazole tautomerism. I've successfully navigated the broad pyrazole principles and am now ready to focus on this specialized area. The electronic impact of the furan group's structure is key. Limited direct resources exist, yet similar heteroaromatic groups can inform my analysis. This focused search is the next phase to strengthen my findings.

Pinpointing Relevant Data

I'm making progress! After a second round of searches, I've found some highly relevant information. Notably, I've identified two crystal structures for compounds that feature the 3-(furan-2-yl)-1H-pyrazole moiety. This is exactly what I was hoping for, and will be incredibly useful for discussing the solid state.

Analyzing Crystallography Data

I've made some good progress! The crystal structure data provides a strong foundation for describing solid-state behavior, with one study detailing co-crystallization of two tautomers. I've also found a paper on the synthesis and biological activity of these molecules, which may offer useful spectroscopic data. The broader pyrazole literature I reviewed provides helpful background on tautomerism and the methods to study it. I'm now structuring the guide to start with an overview of pyrazole tautomerism, then focus on the specifics of the 3-(furan-2-yl) substituent, using the crystal structure data.

Synthesizing Guide Structure

I've made significant progress! My second search unearthed detailed crystal structures for compounds with the target moiety, including co-crystals of tautomers. I've also found studies on synthesis, and biological activity, which might provide relevant spectroscopic data. With background on pyrazole tautomerism, substituent effects, and associated analytical techniques, I'm now structuring the guide logically. I'll begin with the principles of pyrazole tautomerism, then focus on the specifics of the 3-(furan-2-yl) substituent, using the crystal structure data. I will include the information about the solid state behavior, solvent effects, and how they would be studied.

An In-depth Technical Guide to the Potential Biological Targets of Furan-Pyrazole Derivatives

Introduction: The Furan-Pyrazole Scaffold as a Privileged Motif in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to bind to a variety of biological targets with high affinity through strategic modifications. The furan-pyrazole scaffold, a heterocyclic structure integrating a five-membered furan ring with a five-membered pyrazole ring, represents one such privileged motif. This unique combination offers a rich electronic and steric environment, featuring hydrogen bond donors (pyrazole N-H), acceptors (pyrazole N and furan O), and a tunable lipophilic surface. These properties make furan-pyrazole derivatives versatile candidates for interacting with diverse biological macromolecules, leading to a broad spectrum of pharmacological activities.[1][2]

This technical guide provides an in-depth exploration of the key biological targets modulated by furan-pyrazole derivatives. We will delve into the specific proteins and pathways implicated in major therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. The narrative is structured to not only list these targets but to explain the causal logic behind the experimental validation, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Key Biological Targets in Oncology

The dysregulation of cellular signaling pathways is a hallmark of cancer. Furan-pyrazole derivatives have emerged as potent modulators of several critical nodes within these oncogenic networks, primarily targeting protein kinases and cytoskeletal components.

Protein Kinase Inhibition: Targeting the PI3K/Akt Signaling Axis

The Phosphoinositide 3-kinase (PI3K)/Akt (Protein Kinase B) pathway is a central regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a common driver in many human cancers, making it a prime target for therapeutic intervention.[3] Several series of furan-pyrazole carboxamide analogues have been specifically designed and evaluated as inhibitors of Akt kinase.[4]

Mechanism of Action: These derivatives typically act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the Akt kinase domain. This binding event prevents the phosphorylation of Akt's downstream substrates, such as GSK3β and PRAS40, thereby inhibiting the pro-survival signaling cascade and promoting apoptosis in cancer cells.[4] The specificity of these compounds can vary, with some showing potent inhibition of Akt1 while also affecting other related kinases like Akt2, Akt3, and ROCK1.[4]

| Compound ID | Target Kinase | IC₅₀ (nM) | Target Cell Line(s) | GI₅₀ / IC₅₀ (µM) | Reference |

| 25e | Akt1 | 18 | HCT116, OVCAR-8 | 0.25, 0.43 | [4] |

| 11n | Akt1 | 0.17 | - | - | [5] |

| 5c | p-Akt (cellular) | Inhibition shown | HeLa | - | [3] |

IC₅₀: Half maximal inhibitory concentration. GI₅₀: Half maximal growth inhibition.

Validating a compound's effect on the Akt pathway involves a two-pronged approach: confirming direct enzyme inhibition and verifying downstream cellular effects.

This protocol outlines a method to determine the IC₅₀ of a furan-pyrazole derivative against a purified Akt enzyme.[6][7]

-

Reagent Preparation:

-

Prepare serial dilutions of the furan-pyrazole test compound in kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA). The solvent (e.g., DMSO) concentration should be kept constant across all wells.

-

Prepare a solution of recombinant human Akt1 enzyme and a suitable peptide substrate (e.g., GSK3α/β peptide) in kinase buffer.

-

Prepare an ATP solution in kinase buffer at a concentration that is near the Km for the enzyme.

-

-

Kinase Reaction:

-

In a 384-well white plate, add 2.5 µL of each test compound dilution or vehicle control.

-

Add 2.5 µL of the Akt enzyme/substrate solution to each well.

-

Initiate the reaction by adding 5 µL of the ATP solution.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Signal Detection (ADP-Glo™):

-

Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent, which depletes the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.

-

Measure luminescence using a microplate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.

-

This protocol verifies that the compound inhibits Akt phosphorylation in a cellular context.[8][9][10]

-

Cell Treatment and Lysis:

-

Plate cancer cells (e.g., PC-3, MCF-7) and allow them to adhere.

-

Serum-starve the cells for 16-24 hours to reduce basal Akt phosphorylation.

-

Pre-treat cells with various concentrations of the furan-pyrazole compound or vehicle control for 2 hours.

-

Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes to activate the Akt pathway.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein (20-30 µg) from each sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[11]

-

-

Immunoblotting:

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour. Causality Note: BSA is preferred over milk for phospho-antibodies as casein in milk is a phosphoprotein and can cause high background.[9][12]

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473).

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the chemiluminescent signal using an ECL substrate and an imaging system.

-

-

Analysis and Normalization:

-

To ensure equal protein loading, the membrane is stripped and re-probed with an antibody against total Akt and a loading control (e.g., β-actin).

-

Quantify band intensities using densitometry software. The p-Akt signal is normalized to the total Akt signal to account for any changes in total protein expression.

-

Microtubule Dynamics Disruption: Targeting Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential for forming the mitotic spindle during cell division. Disrupting their dynamics is a clinically validated anticancer strategy. Furan-pyrazole derivatives have been identified as novel inhibitors of tubulin polymerization, often acting at the colchicine binding site.[13][14][15][16]

Mechanism of Action: By binding to tubulin dimers, these compounds prevent their assembly into microtubules. This disruption of the cytoskeleton leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis.[16][17]

| Compound ID | Tubulin IC₅₀ (µM) | Potent Antiproliferative Activity vs. Cell Line | Cell Line IC₅₀ (nM) | Reference |

| 5b | 7.30 | K562 (leukemia) | 21 | [13] |

| 8g | 4.77 | HCT-116 (colon) | - | [14] |

| 7c | - (95.2% inhib.) | SR (leukemia) | 90 | [15] |

| 11a | - (96.3% inhib.) | SR (leukemia) | 60 | [15] |

| 4k | - | PC-3 (prostate) | 15 | [16] |

| 5a | - | PC-3 (prostate) | 6 | [16] |

This assay directly measures a compound's effect on the assembly of purified tubulin into microtubules.[18][19][20][21]

-

Reagent Preparation:

-

Prepare a tubulin reaction mix on ice containing purified tubulin (e.g., 2 mg/mL), general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), 1 mM GTP, and a fluorescent reporter that binds to polymerized microtubules.

-

Prepare 10x stocks of the furan-pyrazole test compound, a known inhibitor (e.g., Nocodazole), and a known stabilizer (e.g., Paclitaxel) as controls.

-

-

Assay Execution:

-

Pre-warm a 96-well black plate to 37°C.

-

Add 5 µL of the 10x test compound or control solutions to the appropriate wells.

-

To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.

-

Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

-

-

Data Acquisition and Analysis:

-

Measure fluorescence intensity (e.g., Ex/Em ~360/450 nm) every minute for 60-90 minutes.

-

Plot fluorescence intensity versus time to generate polymerization curves.

-

Compounds that inhibit polymerization will show a decreased rate and extent of fluorescence increase compared to the vehicle control.

-

Calculate the IC₅₀ value from the dose-response data.

-

Part 2: Targets in Infectious Diseases

The rise of antimicrobial resistance necessitates the discovery of novel agents with new mechanisms of action. Furan-pyrazole derivatives have demonstrated promising activity against various bacterial, fungal, and parasitic pathogens.

Bacterial Enzyme Inhibition